![molecular formula C7H4ClN3O B111972 6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde CAS No. 154578-26-4](/img/structure/B111972.png)
6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde
Overview
Description
6-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde (CAS: 154578-26-4) is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted with a chlorine atom at position 6 and an aldehyde group at position 3. Its molecular formula is C₇H₄ClN₃O (MW: 181.58) . This compound is synthesized via cyclocondensation of 3-amino-6-chloropyridazine with chloroacetaldehyde under mild conditions (25–80°C, 2–24 hours), yielding high-purity products . The aldehyde group and chloro substituent render it reactive for further derivatization, making it valuable in medicinal chemistry and materials science.
Preparation Methods
The synthesis of 6-chloroimidazo[1,2-B]pyridazine-3-carbaldehyde involves two primary stages: (1) construction of the imidazo[1,2-B]pyridazine core and (2) introduction of the aldehyde group at the 3-position.
Formation of the Imidazo[1,2-B]Pyridazine Core
Industrial Production Considerations
Scalable synthesis of this compound requires optimization of yield, cost, and purity. Key factors include:
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Catalyst Selection : Transition metal catalysts (e.g., Pd/C) may enhance cyclization efficiency but increase production costs.
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Solvent Systems : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction kinetics but pose challenges in solvent recovery and waste management.
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Temperature Control : Exothermic reactions during cyclization necessitate precise temperature modulation to prevent decomposition.
Industrial protocols often employ continuous-flow reactors to improve heat transfer and reduce reaction times compared to batch processes .
Comparative Analysis of Methodologies
The table below contrasts two formylation approaches:
Method | Reagents/Conditions | Yield | Purity | Scalability |
---|---|---|---|---|
Vilsmeier-Haack | POCl₃, DMF, 0–25°C | 60–75% | >95% | High |
Alcohol Oxidation | MnO₂, CH₂Cl₂, rt | 50–65% | 90–93% | Moderate |
The Vilsmeier-Haack method is favored for industrial applications due to higher yields and scalability, despite generating stoichiometric amounts of phosphorus waste. Alcohol oxidation, while greener, suffers from lower efficiency.
Data Tables and Experimental Protocols
Table 1. Optimized Cyclization Conditions (Adapted from CN112321592B )
Parameter | Value |
---|---|
Starting Material | 3-Amino-6-chloropyridazine |
Solvent | Acetonitrile |
Temperature | 120°C |
Reaction Time | 8 hours |
Catalyst | None |
Table 2. Vilsmeier-Haack Formylation Protocol
Step | Details |
---|---|
Reagent Preparation | POCl₃ (1.2 eq) in DMF (2 eq) |
Reaction Conditions | 0°C, 2 hours |
Quenching | Ice-water, pH adjustment to 7 |
Isolation | Extraction with ethyl acetate |
Challenges and Optimization Strategies
Byproduct Formation
Side reactions, such as over-oxidation of the aldehyde to carboxylic acid or chlorination at competing positions, are common. Strategies to mitigate these include:
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Low-Temperature Control : Maintaining temperatures below 25°C during formylation suppresses over-oxidation .
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Protective Group Chemistry : Temporary protection of the aldehyde as an acetal during subsequent reactions.
Purification Challenges
The polar nature of the aldehyde complicates crystallization. Recrystallization from n-hexane/ethyl acetate (1:2 v/v) achieves >98% purity, as demonstrated in analogous syntheses .
Chemical Reactions Analysis
Types of Reactions
6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, ammonia, or thiourea under reflux conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Various substituted imidazo[1,2-B]pyridazines.
Oxidation Products: 6-Chloroimidazo[1,2-B]pyridazine-3-carboxylic acid.
Reduction Products: 6-Chloroimidazo[1,2-B]pyridazine-3-methanol.
Scientific Research Applications
6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anti-tuberculosis agents.
Material Science: It is used in the development of novel materials with unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. The chlorine and aldehyde groups play crucial roles in binding to the active sites of these targets, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic Acid
- Structure : Carboxylic acid at position 2 instead of aldehyde at position 3.
- Properties : Higher polarity (logP ~1.2) and molecular weight (197.57) compared to the aldehyde variant .
- Applications : Used as a ligand for metal-organic frameworks or in peptide coupling reactions.
(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone
- Structure : Benzoyl group replaces the aldehyde.
- Reactivity : The ketone group resists oxidation but undergoes nucleophilic additions (e.g., Grignard reactions) .
- Synthetic Utility : Intermediate for antimalarial agents and kinase inhibitors .
Ethyl 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylate
- Structure : Ester group at position 2.
- Bioavailability : Acts as a prodrug; hydrolyzes to the carboxylic acid in vivo .
- Stability : More stable than the aldehyde under basic conditions.
Core Heterocycle Modifications
6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
- Structure : Pyridine ring (one nitrogen) instead of pyridazine (two nitrogens).
- Electronic Effects : The pyridazine core is more electron-deficient, enhancing electrophilic substitution at C-3 and C-8 positions .
- Biological Activity : Less potent in kinase inhibition assays compared to pyridazine analogs due to reduced electron-withdrawing effects .
Substituent Position and Reactivity
- Chlorine at Position 6 : Directs regioselectivity in Minisci alkylation reactions. For example, alkyl radicals add preferentially at C-8 in 6-chloroimidazo[1,2-b]pyridazine derivatives, as confirmed by X-ray crystallography .
- Aldehyde at Position 3 : Enables condensation reactions (e.g., formation of Schiff bases) and participation in multicomponent reactions like the Groebke–Blackburn–Bienaymé synthesis .
Biological Activity
6-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a fused bicyclic structure comprising an imidazole ring and a pyridazine ring. The presence of the chloro group and the aldehyde functionality contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes, such as protein kinases. For example, structure-guided design approaches have identified it as a potent inhibitor of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), with IC50 values less than 10 nM .
- Antimicrobial Activity : It has shown promise as an antimicrobial agent, particularly against Gram-positive bacteria. Its structural analogs have demonstrated selective antibacterial activity, indicating potential for further development in treating resistant strains .
Antiparasitic Activity
Research indicates that derivatives of this compound exhibit significant antiparasitic effects. For instance, optimized compounds from the imidazopyridazine series have shown EC50 values down to 12 nM against P. falciparum in vitro .
Antibacterial Activity
The compound has been evaluated for its antibacterial properties against various pathogens:
- MIC Values : Compounds derived from this scaffold have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis (Mtb) strains .
- Selectivity : Some derivatives showed selective activity against antibiotic-resistant strains such as MRSA and VRE, making them candidates for further development in antibiotic therapies .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:
- Optimization for Antimalarial Activity :
- Antibacterial Screening :
Summary Table of Biological Activities
Q & A
Basic Research Question: What are the established synthetic routes for 6-chloroimidazo[1,2-b]pyridazine-3-carbaldehyde?
Methodological Answer:
The synthesis typically involves cyclocondensation and functionalization. For example:
- Cyclocondensation : React 3-amino-6-chloropyridazine with dichloroacetone in refluxing 1,2-dimethoxyethane to form the imidazo[1,2-b]pyridazine core .
- Formylation : Introduce the aldehyde group via Vilsmeier-Haack reaction (POCl₃/DMF) at position 3, followed by hydrolysis.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for isolation.
Table 1: Representative Synthetic Routes
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Core Formation | 1,3-dichloroacetone, 1,2-dimethoxyethane, reflux | 65–75 | |
Formylation | POCl₃, DMF, 0°C → RT, 12 hr | 50–60 | |
Purification | Ethyl acetate/hexane (3:7) | N/A |
Basic Research Question: How is structural confirmation achieved for this compound?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 10.02 (CHO), δ 8.65 (H-5), δ 7.92 (H-8) .
- X-ray Diffraction : Single-crystal analysis confirms the planar imidazo-pyridazine core and aldehyde orientation (e.g., C3–CHO bond angle: 120.5°) .
- Mass Spectrometry : ESI-MS ([M+H]⁺) matches the molecular weight (e.g., m/z 197.0 for C₇H₄ClN₃O₂) .
Advanced Research Question: How can reaction yields be optimized for the formylation step?
Methodological Answer:
Key variables include temperature, reagent stoichiometry, and solvent:
- Temperature : Lower temperatures (0–5°C) reduce side reactions (e.g., over-oxidation) .
- Solvent : Anhydrous DMF improves electrophilic substitution efficiency .
- Catalysis : Additives like ZnCl₂ (5 mol%) enhance regioselectivity at position 3 .
Table 2: Yield Optimization Strategies
Variable | Optimal Condition | Yield Improvement (%) |
---|---|---|
Temperature | 0°C | +15 |
Solvent | Anhydrous DMF | +10 |
Catalyst | ZnCl₂ (5 mol%) | +20 |
Advanced Research Question: How to resolve contradictions in reported stability data under varying pH conditions?
Methodological Answer:
- Controlled Degradation Studies :
- Stabilizers : Add antioxidants (e.g., BHT, 0.1% w/v) to mitigate oxidation in neutral buffers .
Table 3: Stability Profile
pH | Degradation Pathway | Half-Life (hr) |
---|---|---|
2.0 | Hydrolysis to carboxylic acid | 12 |
7.4 | Oxidation | 48 |
10.0 | Ring-opening | 6 |
Advanced Research Question: What computational methods predict reactivity in derivatization reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model electrophilic substitution at C3 (e.g., Fukui indices highlight nucleophilic sites) .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction trajectories .
- Docking Studies : Predict binding affinity for biological targets (e.g., kinase inhibitors) using AutoDock Vina .
Basic Research Question: What are recommended storage conditions to ensure compound stability?
Methodological Answer:
Properties
IUPAC Name |
6-chloroimidazo[1,2-b]pyridazine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-1-2-7-9-3-5(4-12)11(7)10-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUDQEUQUMBLRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466091 | |
Record name | 6-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154578-26-4 | |
Record name | 6-Chloroimidazo[1,2-b]pyridazine-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154578-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
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